molecular formula C16H23ClN2O2S B3914869 {1'-[(3-chloro-2-thienyl)carbonyl]-1,3'-bipiperidin-4-yl}methanol

{1'-[(3-chloro-2-thienyl)carbonyl]-1,3'-bipiperidin-4-yl}methanol

Cat. No.: B3914869
M. Wt: 342.9 g/mol
InChI Key: VFYIXAINSAOZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves discussing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these .


Chemical Reactions Analysis

This involves discussing the chemical reactions the compound undergoes. This could include its reactivity with other compounds, its role as a reagent in chemical reactions, and the products it forms .


Physical and Chemical Properties Analysis

This involves discussing properties such as the compound’s melting point, boiling point, solubility, and chemical stability .

Mechanism of Action

If the compound is a drug or enzyme, this would involve discussing how it interacts with biological systems to exert its effects .

Safety and Hazards

This involves discussing any risks associated with handling or using the compound, as well as appropriate safety precautions .

Future Directions

This could involve discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

(3-chlorothiophen-2-yl)-[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2S/c17-14-5-9-22-15(14)16(21)19-6-1-2-13(10-19)18-7-3-12(11-20)4-8-18/h5,9,12-13,20H,1-4,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYIXAINSAOZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CS2)Cl)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1'-[(3-chloro-2-thienyl)carbonyl]-1,3'-bipiperidin-4-yl}methanol
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{1'-[(3-chloro-2-thienyl)carbonyl]-1,3'-bipiperidin-4-yl}methanol
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{1'-[(3-chloro-2-thienyl)carbonyl]-1,3'-bipiperidin-4-yl}methanol
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{1'-[(3-chloro-2-thienyl)carbonyl]-1,3'-bipiperidin-4-yl}methanol
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{1'-[(3-chloro-2-thienyl)carbonyl]-1,3'-bipiperidin-4-yl}methanol
Reactant of Route 6
{1'-[(3-chloro-2-thienyl)carbonyl]-1,3'-bipiperidin-4-yl}methanol

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